(Methylamino)acetonitrile
Overview
Description
“(Methylamino)acetonitrile” is a chemical compound with the molecular formula C3H6N2 . It has an average mass of 70.093 Da and a monoisotopic mass of 70.053101 Da .
Molecular Structure Analysis
The molecular structure of “(Methylamino)acetonitrile” consists of 3 carbon atoms, 6 hydrogen atoms, and 2 nitrogen atoms . The SMILES string representation of the molecule is CNCC#N .Physical And Chemical Properties Analysis
“(Methylamino)acetonitrile” has a density of 0.9±0.1 g/cm3, a boiling point of 150.2±13.0 °C at 760 mmHg, and a vapor pressure of 3.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 44.6±19.8 °C .Scientific Research Applications
(Methylamino)acetonitrile is a chemical compound with the molecular formula C3H6N2 . It’s commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
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Organic Synthesis : (Methylamino)acetonitrile can be used as an important intermediate in organic synthesis . It can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This makes it a valuable synthon in many types of organic reactions.
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Electrochemical Conversions : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
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Pharmaceuticals : (Methylamino)acetonitrile can be used in the synthesis of pharmaceuticals . The compound’s ability to act as a nucleophile can be leveraged to create complex molecules that are often found in pharmaceutical compounds .
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Agrochemicals : Similar to pharmaceuticals, (Methylamino)acetonitrile can also be used in the synthesis of agrochemicals . These chemicals are used to protect crops from pests and diseases, and the compound’s reactivity can be used to create effective agrochemicals .
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Material Science : In material science, (Methylamino)acetonitrile can be used in the synthesis of polymers . The compound’s reactivity allows it to form long chains, which are the basis of many polymers .
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Biochemistry : (Methylamino)acetonitrile can be used in biochemistry for the synthesis of proteins and other biological molecules . The compound’s ability to act as a nucleophile can be used to create complex biological molecules .
Safety And Hazards
“(Methylamino)acetonitrile” is classified as having acute toxicity (oral), being a skin irritant, an eye irritant, and a flammable liquid . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, grounding and bonding containers when transferring liquid, and washing thoroughly after handling .
properties
IUPAC Name |
2-(methylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRRUUMHFWFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063962 | |
Record name | Methylaminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylaminoacetonitrile | |
CAS RN |
5616-32-0 | |
Record name | (Methylamino)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5616-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2-(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarcosinonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, 2-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylaminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylaminoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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